molecular formula C13H15NO2S B14382483 1-(5-Ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one CAS No. 89808-05-9

1-(5-Ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one

Cat. No.: B14382483
CAS No.: 89808-05-9
M. Wt: 249.33 g/mol
InChI Key: DAQVJULFFUYJBA-UHFFFAOYSA-N
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Description

1-(5-Ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a benzene ring fused with a thiazine ring, which contains both nitrogen and sulfur atoms

Preparation Methods

The synthesis of 1-(5-ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is carried out under specific conditions to ensure the formation of the desired benzothiazine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(5-Ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine, altering its chemical properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine ring, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazine core can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

CAS No.

89808-05-9

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

1-(5-ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethanone

InChI

InChI=1S/C13H15NO2S/c1-4-16-10-6-5-7-11-12(10)14-8(2)13(17-11)9(3)15/h5-7,14H,4H2,1-3H3

InChI Key

DAQVJULFFUYJBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=C(N2)C)C(=O)C

Origin of Product

United States

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